molecular formula C3H5ClN2OS B1396797 2-Methoxy-1,3,4-thiadiazole hydrochloride CAS No. 1332529-61-9

2-Methoxy-1,3,4-thiadiazole hydrochloride

Cat. No. B1396797
M. Wt: 152.6 g/mol
InChI Key: ZDNZKYPMSKEFNM-UHFFFAOYSA-N
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Description

The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves cyclization and condensation reactions . The ring opening of 4- (2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole results in the formation of thioketene intermediate that reacts with an O- or N-nucleophile, forming an ester or an amide of the aryl-substituted thioacetic acid .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity . They occur in four isomeric forms in the nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

The tautomeric behavior occurs due to 2-hydroxy-, mercapto- and amino-derivatives and is the pseudo aromatic molecule in nature . 1,3,5-Thiadiazole has 3.25 D dipole moment, 42°C melting point, is sensitive to oxidation and reduction in alkali/acid media and shows no ultraviolet absorption maxima up to 220 nm .


Physical And Chemical Properties Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Scientific Research Applications

Corrosion Inhibition

2-Methoxy-1,3,4-thiadiazole derivatives have been investigated for their potential as corrosion inhibitors. For instance, a study showed that 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole exhibited significant corrosion protection for mild steel in an acidic environment. The compound demonstrated a protection degree of approximately 98% under certain conditions, functioning as a mixed-kind inhibitor (Attou et al., 2020).

Antioxidant Properties

Research into the synthesis and characterization of 1,3,4-thiadiazole derivatives, including those with methoxy cinnamic acids, revealed that certain compounds exhibited effective antioxidant activities. This was determined through various test methods such as DPPH, DMPD+, and ABTS+ scavenging activity assays (Gür et al., 2017).

Antimicrobial Evaluation

Several studies have focused on the antimicrobial properties of 1,3,4-thiadiazole derivatives. For example, a series of these derivatives were synthesized and found to exhibit significant in vitro antimicrobial activities against various strains of microbes (Noolvi et al., 2016).

properties

IUPAC Name

2-methoxy-1,3,4-thiadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS.ClH/c1-6-3-5-4-2-7-3;/h2H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNZKYPMSKEFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1,3,4-thiadiazole hydrochloride

CAS RN

1332529-61-9
Record name 1,3,4-Thiadiazole, 2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332529-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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